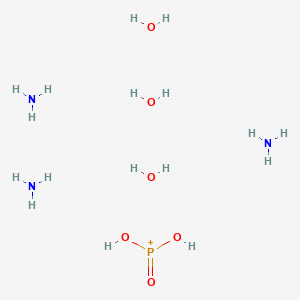

Phosphonic acid triamine trihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tri-Ammonium phosphate trihydrate, with the chemical formula (NH₄)₃PO₄·3H₂O, is an inorganic compound commonly used as a fertilizer and flame retardant. It appears as a white crystalline solid that is highly soluble in water . This compound is known for its ability to provide plants with essential nutrients, making it a valuable component in agricultural applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri-Ammonium phosphate trihydrate can be synthesized by reacting diammonium hydrogen phosphate with ammonia water. The reaction is as follows:

(NH4)2HPO4+NH4OH→(NH4)3PO4+H2O

This reaction typically involves using 27% to 28% ammonia water . The process can be carried out at room temperature, and the resulting product is then crystallized to obtain tri-Ammonium phosphate trihydrate .

Industrial Production Methods

In industrial settings, the production of tri-Ammonium phosphate trihydrate follows a similar process. Large-scale production involves the controlled addition of ammonia to phosphoric acid, resulting in the formation of the desired compound. The reaction conditions are carefully monitored to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tri-Ammonium phosphate trihydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different phosphate species.

Reduction: Reduction reactions involving tri-Ammonium phosphate trihydrate are less common but can occur under certain conditions.

Substitution: It can participate in substitution reactions where the ammonium ions are replaced by other cations.

Common Reagents and Conditions

Common reagents used in reactions with tri-Ammonium phosphate trihydrate include acids, bases, and other salts. The conditions for these reactions vary depending on the desired outcome. For example, acidic conditions can lead to the formation of monoammonium phosphate, while basic conditions can result in the formation of diammonium phosphate .

Major Products Formed

The major products formed from reactions involving tri-Ammonium phosphate trihydrate include various phosphate salts, such as monoammonium phosphate and diammonium phosphate. These products have significant applications in agriculture and industry .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tri-Ammonium phosphate trihydrate primarily involves its ability to release ammonia and phosphate ions. These ions interact with various molecular targets and pathways, depending on the application. For example, in agriculture, the released phosphate ions are readily absorbed by plants, promoting growth and development . In flame retardant applications, the released ammonia helps to inhibit combustion by diluting flammable gases and reducing the overall temperature .

Comparison with Similar Compounds

Similar Compounds

Monoammonium phosphate (NH₄H₂PO₄): This compound is commonly used as a fertilizer and has similar applications to tri-Ammonium phosphate trihydrate.

Diammonium phosphate ((NH₄)₂HPO₄): Another widely used fertilizer, it provides both nitrogen and phosphorus to plants.

Ammonium polyphosphate: This compound is used in fire retardants and fertilizers, offering a slow-release source of phosphorus.

Uniqueness

Tri-Ammonium phosphate trihydrate is unique in its high solubility and ability to provide a balanced source of nitrogen and phosphorus. Its trihydrate form also makes it particularly effective in applications requiring controlled release of these nutrients .

Properties

Molecular Formula |

H17N3O6P+ |

|---|---|

Molecular Weight |

186.13 g/mol |

IUPAC Name |

azane;dihydroxy(oxo)phosphanium;trihydrate |

InChI |

InChI=1S/3H3N.HO3P.3H2O/c;;;1-4(2)3;;;/h3*1H3;(H-,1,2,3);3*1H2/p+1 |

InChI Key |

OJJSLQFIIOBJGN-UHFFFAOYSA-O |

Canonical SMILES |

N.N.N.O.O.O.O[P+](=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12343887.png)

![N-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4-oxo-1H-phthalazine-1-carboxamide](/img/structure/B12343898.png)

![3-{7-hydroxy-6-oxo-6H-benzo[c]chromen-9-yl}-2H-chromen-2-one](/img/structure/B12343906.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-6-methoxy-1H-indole-2-carboxamide](/img/structure/B12343932.png)

![1-[(2R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5,5-bis(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343937.png)

![4-(5,6,7,12-Tetrahydrodibenzo[a,d][8]annulen-12-yl)piperazin-1-amine](/img/structure/B12343954.png)

![4-[(Hydroxyimino)methyl]pyrimidin-2-amine](/img/structure/B12343958.png)

![1-[(2R,3R,4S,5S)-3,5-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343977.png)